3-Hydroxy-2-methylideneoctanamide
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Overview
Description
3-Hydroxy-2-methylideneoctanamide is an organic compound with the molecular formula C9H17NO2 It is characterized by the presence of a hydroxyl group, a methylidene group, and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methylideneoctanamide typically involves the reaction of 3-hydroxy-2-methylideneoctanoic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the continuous addition of reactants, precise temperature control, and efficient purification techniques such as crystallization or distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-methylideneoctanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-2-methylideneoctanoic acid.
Reduction: Formation of 3-hydroxy-2-methylideneoctylamine.
Substitution: Formation of 3-chloro-2-methylideneoctanamide or 3-bromo-2-methylideneoctanamide.
Scientific Research Applications
3-Hydroxy-2-methylideneoctanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-methylideneoctanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2-methylidenehexanamide
- 3-Hydroxy-2-methylidenedecanamide
- 3-Hydroxy-2-methylideneoctanoic acid
Uniqueness
3-Hydroxy-2-methylideneoctanamide is unique due to its specific chain length and the presence of both hydroxyl and methylidene groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
CAS No. |
832723-54-3 |
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Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
3-hydroxy-2-methylideneoctanamide |
InChI |
InChI=1S/C9H17NO2/c1-3-4-5-6-8(11)7(2)9(10)12/h8,11H,2-6H2,1H3,(H2,10,12) |
InChI Key |
GITFVWKSRJFTQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=C)C(=O)N)O |
Origin of Product |
United States |
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